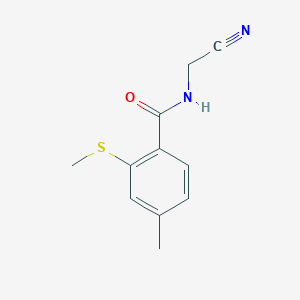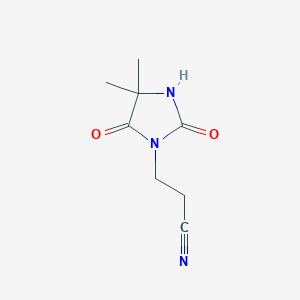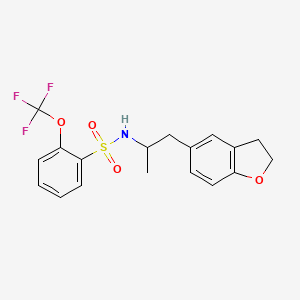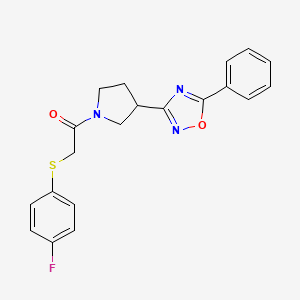
N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group, a methyl group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-methylsulfanylbenzoic acid with cyanomethylating agents under suitable conditions. For instance, the reaction can be carried out using cyanomethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the methyl and methylsulfanyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学的研究の応用
N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzamide core may interact with specific binding sites on proteins, modulating their activity. Additionally, the methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
N-(Cyanomethyl)-4-methyl-2-methylsulfanylbenzamide can be compared with other similar compounds, such as:
N-(Cyanomethyl)-4-methylbenzamide: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
N-(Cyanomethyl)-2-methylsulfanylbenzamide: Lacks the methyl group, which may affect its steric properties and interaction with molecular targets.
N-(Cyanomethyl)-4-methyl-2-chlorobenzamide: Contains a chlorine atom instead of a methylsulfanyl group, leading to different electronic and steric effects.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-4-9(10(7-8)15-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRUITWXCHMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
![4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2910154.png)

![1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2910160.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2910165.png)
![({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine](/img/structure/B2910166.png)
![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2910170.png)
![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile](/img/structure/B2910171.png)

